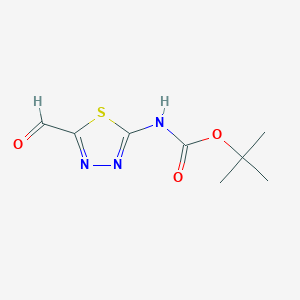

tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate

Description

tert-Butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a formyl (-CHO) group at position 5 and a tert-butyl carbamate (-OCONH-t-Bu) moiety at position 2. The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. The formyl group enhances reactivity, making this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials via condensation, nucleophilic addition, or cross-coupling reactions . Its tert-butyl carbamate group provides stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization .

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-8(2,3)14-7(13)9-6-11-10-5(4-12)15-6/h4H,1-3H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRCYMZMDWVSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent under controlled conditions. One common method involves the use of formyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: tert-Butyl (5-carboxy-1,3,4-thiadiazol-2-yl)carbamate.

Reduction: tert-Butyl (5-hydroxymethyl-1,3,4-thiadiazol-2-yl)carbamate.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a valuable scaffold in drug discovery .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate are best contextualized by comparing it to analogous 1,3,4-thiadiazole derivatives. Below is a detailed analysis:

Table 1: Comparison of Key 1,3,4-Thiadiazol-2-yl Carbamates

*Calculated based on molecular formula C₈H₁₁N₃O₃S.

Key Observations

Reactivity and Functionalization :

- The formyl group in the target compound enables facile conjugation with amines or hydrazines to form hydrazones or imines, critical for drug discovery (e.g., protease inhibitors or kinase ligands) . In contrast, bromo and trifluoromethyl substituents (as in compounds from ) are inert under similar conditions but serve as handles for Suzuki or Ullmann couplings.

- The chlorosulfonyl analog () is highly electrophilic, enabling sulfonamide formation, but requires careful handling due to moisture sensitivity.

Biological Activity :

- Thiadiazoles with electron-withdrawing groups (e.g., -CF₃, -Br) exhibit enhanced antimicrobial and anticancer activities due to increased membrane permeability and target binding . The formyl derivative’s bioactivity is less documented but inferred to be potent in enzyme inhibition via covalent interactions.

Synthetic Accessibility :

- Bromo and trifluoromethyl derivatives () are synthesized in high yields (>90%) via nucleophilic substitution, whereas the formyl analog’s synthesis likely involves Vilsmeier-Haack formylation, which may require stringent conditions (e.g., POCl₃/DMF) .

Stability and Storage :

- The tert-butyl carbamate group in all analogs enhances stability, but the formyl derivative may require inert storage (e.g., N₂ atmosphere) to prevent oxidation .

Biological Activity

The compound tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate (CAS Number: 2219379-20-9) is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential antifungal effects, and other pharmacological applications.

Molecular Formula: CHNOS

Molecular Weight: 229.26 g/mol

Structure: The compound features a thiadiazole ring which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: A review highlighted that certain thiadiazole derivatives possess potent anticancer activity with IC values ranging from 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Mechanism of Action: The binding interactions of these compounds with tubulin have been studied through docking analyses, revealing that they can inhibit tubulin polymerization, which is vital for cancer cell proliferation .

Antifungal Activity

The antifungal properties of thiadiazole derivatives have also been documented:

- Broad Spectrum Activity: Compounds in this class have demonstrated efficacy against pathogenic fungi with low toxicity to human cells. For example, one study reported a derivative that effectively inhibited Candida species while maintaining human cell viability .

- Mechanistic Insights: Although specific mechanisms for the antifungal action of this compound are yet to be fully elucidated, similar compounds have shown interference with fungal cell wall synthesis and metabolic pathways .

Other Pharmacological Effects

In addition to anticancer and antifungal activities, thiadiazole derivatives have been explored for other therapeutic potentials:

- Antimicrobial Effects: Some studies suggest that these compounds exhibit antibacterial properties as well .

- Anti-inflammatory Activity: Preliminary findings indicate that certain thiadiazole derivatives may possess anti-inflammatory effects, although further research is required to confirm these claims.

Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL | |

| Anticancer | A549 | 0.52 µg/mL | |

| Antifungal | Candida spp. | Not specified | |

| Antibacterial | Various bacteria | Not specified |

Research Findings

A study conducted on related compounds indicated that modifications in the thiadiazole structure significantly influence biological activity. For instance, substituents at the C-5 position were found to be critical for enhancing cytotoxicity against specific cancer cell lines .

Furthermore, flow cytometry analyses in various studies revealed that certain thiadiazole derivatives induce apoptosis in cancer cells by activating caspases and releasing cytochrome c from mitochondria . This apoptotic pathway is crucial for developing effective anticancer therapies.

Q & A

Q. Basic

- NMR Spectroscopy :

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (theoretical [M+H]⁺ = 230.26) .

How does the formyl group influence reactivity in downstream derivatization, and what methodological precautions are necessary?

Advanced

The formyl group acts as an electrophilic site for nucleophilic additions (e.g., hydrazine for hydrazone formation) or condensations (e.g., with amines to form Schiff bases). Key considerations:

- Stability : The formyl group is prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) .

- Catalysis : Use mild Lewis acids (e.g., ZnCl₂) to enhance reaction rates without degrading the thiadiazole ring .

- Monitoring : Track progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

How can researchers address contradictory data in reported biological activity of analogous carbamate derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations or assay conditions. Mitigation strategies:

- Structural benchmarking : Compare substituent effects using molecular docking (e.g., AutoDock Vina) to predict binding affinity differences .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time). For example, tert-butyl carbamates with electron-withdrawing groups show enhanced antibacterial activity in MIC assays .

- Meta-analysis : Aggregate data from PubChem and Enamine Ltd. building block libraries to identify trends in structure-activity relationships (SAR) .

What computational methods are suitable for predicting the compound’s solubility and stability in aqueous buffers?

Q. Advanced

- Solubility prediction : Use COSMO-RS or Abraham solvation models with parameters derived from logP (experimental: ~1.2) and Hansen solubility spheres .

- Degradation pathways : Perform DFT calculations (B3LYP/6-31G* level) to identify hydrolysis-prone sites (e.g., carbamate linkage) under acidic/basic conditions .

- Validation : Cross-reference with experimental stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC .

What strategies optimize the compound’s use as a building block in multicomponent reactions (MCRs)?

Q. Advanced

- Reaction design : Leverage Ugi or Passerini reactions by exploiting the formyl group and carbamate’s nucleophilicity. Example: Formyl + amine + isonitrile → tetrazole derivatives .

- Catalyst screening : Test organocatalysts (e.g., proline derivatives) to enhance stereoselectivity in MCRs .

- Yield optimization : Phase-transfer catalysis (e.g., TBAB) improves interfacial reactions in biphasic systems (e.g., water/DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.